

(2-Amino-5-fluorophenyl)methanol physical ar

Author: BenchChem Technical Support Team. **Date:** Janu

Compound of Interest

Compound Name:	(2-Amino-5-fluorophenyl)methanol
Cat. No.:	B1370455

An In-Depth Technical Guide to **(2-Amino-5-fluorophenyl)methanol** for Researchers and Drug Development Professionals

Introduction

(2-Amino-5-fluorophenyl)methanol is a fluorinated aromatic building block of significant interest in medicinal chemistry and organic synthesis. The presence of the amino group on the phenyl ring—provides a versatile scaffold for the synthesis of complex molecules. This guide offers a comprehensive overview of its physical and chemical properties, synthesis, and applications in pharmaceuticals and novel therapeutics. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of compounds derived from this building block.

Molecular and Physicochemical Profile

The fundamental properties of **(2-Amino-5-fluorophenyl)methanol** are summarized below. These data are crucial for its identification, handling, and safe use.

Structural and General Data

Property	Value
CAS Number	748805-85-8
Molecular Formula	C ₇ H ₈ FNO
Molecular Weight	141.14 g/mol
IUPAC Name	(2-amino-5-fluorophenyl)methanol
SMILES	OC(C(F)=C1=CC=C1N)C
Physical Form	White to off-white solid
Purity	Typically ≥95%

Chemical Structure and Reactivity Overview

The structure of **(2-Amino-5-fluorophenyl)methanol** features a benzene ring substituted with an amino group, a hydroxymethyl group, and a fluorine atom.

Caption: Chemical structure and key reactive sites of **(2-Amino-5-fluorophenyl)methanol**.

The primary amino group is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and diazotization. The benzylic alcohol group is susceptible to etherification. The fluorine atom is generally unreactive under standard synthetic conditions but exerts a strong electron-withdrawing effect, influencing the reactivity of the adjacent carbon.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Precautionary Measures

(2-Amino-5-fluorophenyl)methanol is classified as a hazardous substance. The following table summarizes its GHS hazard statements and corresponding measures.

GHS Pictogram	Signal Word	Hazard Statements
	Warning	H302: Harmful if swallowed.[4] I H319: Causes serious eye irritation. respiratory irritation.[4]

Storage and Stability

To ensure long-term stability, **(2-Amino-5-fluorophenyl)methanol** should be stored under the following conditions:

- Atmosphere: Keep in a dark place under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]
- Temperature: Store at room temperature.[3]
- Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8]

The compound is sensitive to light and air, which can lead to gradual degradation. The amino group, in particular, is prone to oxidation, which may result in loss of activity.

Applications in Research and Development

The trifunctional nature of **(2-Amino-5-fluorophenyl)methanol** makes it a valuable intermediate in the synthesis of a wide range of chemical entities.

- Scaffold for Bioactive Molecules: It serves as a starting material for the synthesis of heterocyclic compounds and other complex molecules that are drug candidates.[9]
- Drug Discovery: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
- Organic Synthesis: The distinct reactivity of the amino and hydroxyl groups allows for selective, stepwise functionalization, enabling the construction of complex molecules.

Experimental Protocols & Characterization

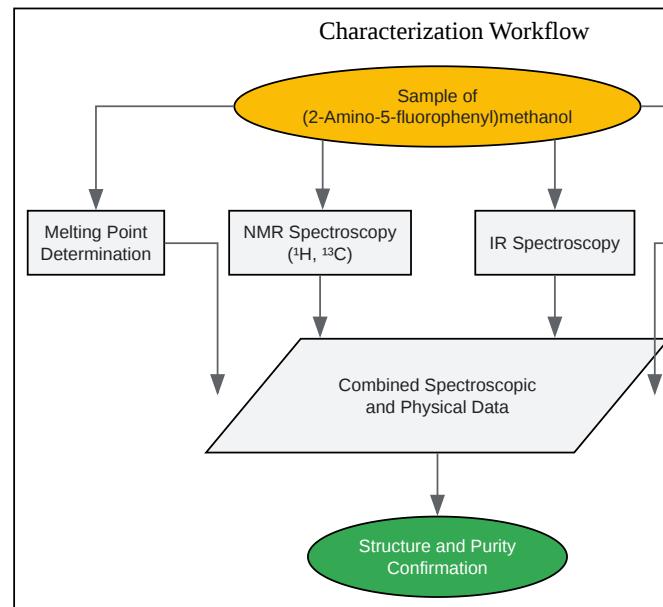
The following section outlines standard, self-validating protocols for the characterization of **(2-Amino-5-fluorophenyl)methanol**.

Protocol: Melting Point Determination

Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature value is indicative of high purity.

Methodology:

- Sample Preparation:** Finely crush a small amount of the solid (2-3 mg) on a watch glass.
- Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Apparatus Setup:** Place the loaded capillary into a calibrated melting point apparatus.
- Measurement:**
 - Heat the sample rapidly to approximately 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).


- Reporting: Report the melting range as T_1 - T_2 .

Spectroscopic Characterization Overview

While specific spectra are proprietary to suppliers, the structural features of **(2-Amino-5-fluorophenyl)methanol** can be confirmed using standard spectroscopic methods:

- ^1H NMR (Proton Nuclear Magnetic Resonance):** The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons (in the 6.5-7.5 ppm range, variable, broad singlet), and the amine protons (variable, broad singlet). The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum will display seven distinct carbon signals. The carbon atom bonded to the fluorine substituent will show a characteristic chemical shift.
- IR (Infrared) Spectroscopy:** The IR spectrum should exhibit characteristic absorption bands corresponding to:
 - O-H stretch (broad, $\sim 3300\text{-}3400\text{ cm}^{-1}$) from the alcohol.[12]
 - N-H stretches (two sharp peaks, $\sim 3300\text{-}3500\text{ cm}^{-1}$) from the primary amine.[12]
 - C-H stretches (aromatic and aliphatic, $\sim 2850\text{-}3100\text{ cm}^{-1}$).[12]
 - C-F stretch ($\sim 1100\text{-}1250\text{ cm}^{-1}$).

- MS (Mass Spectrometry):** Electron Impact Mass Spectrometry (EI-MS) will show the molecular ion peak (M^+) corresponding to its molecular weight.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the physical and spectroscopic characterization of the compound.

Conclusion

(2-Amino-5-fluorophenyl)methanol is a strategically designed chemical intermediate with high utility in modern organic synthesis and drug discovery. The fluorine substituent provides a versatile platform for creating novel molecular entities. A thorough understanding of its physicochemical properties, reactivity, and synthesis is essential for its successful application in the pharmaceutical and material science industries.

References

- Appchem. **(2-Amino-5-fluorophenyl)methanol** | 748805-85-8 | C7H8FNO. URL: <https://www.appchem.com/product/748805-85-8>
- BLD Pharm. 748805-85-8|**(2-Amino-5-fluorophenyl)methanol**. URL: <https://www.bldpharm.com/products/748805-85-8.html>

- Sigma-Aldrich. **(2-Amino-5-fluorophenyl)methanol** | 748805-85-8. URL: <https://www.sigmaaldrich.com/product/synthonix/sy3h3d67591d>
- Achmem. **(2-Amino-5-fluorophenyl)methanol**. URL: <https://www.achmem.com/products/AMCS024898>
- Proman. Safety Data Sheet - Methanol. URL: <https://www.proman.org/wp-content/uploads/2021/08/Methanol-SDS-USA-Proman-GHS-Rev-5-06-2021.pdf>
- Methanex Corporation. SAFETY DATA SHEET - Methanol. URL: <https://www.methanex.com/sites/default/files/sds/MX-UL-METHANOL-ID-EN.pdf>
- Synquest Labs. 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet. URL: <https://www.synquestlabs.com/sds/2102-2-06>
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. URL: <https://pubmed.ncbi.nlm.nih.gov/32384921/>
- Carl ROTH. Safety Data Sheet: Methanol. URL: <https://www.carlroth.com/medias/SDB-AE01-MT-EN.pdf?context=bWFzdGVyfHNIY3VyaXR5RGF0YXNoZWV0c3wyNjI4MjB8YXBwbGjYXRpb24vcGRmfGg1Ni9oZTlvdODk4NTc4NDY4MDUxMC5wZGZ8Y>
- Herraiz, T., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules. URL: <https://pubmed.ncbi.nlm.nih.gov/34184921/>
- Wang, Y., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Clas. European Journal of Medicinal Chemistry. URL: <https://pubmed.ncbi.nlm.nih.gov/37184921/>
- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. URL: <https://www.chem.wisc.edu/course/chem344/345/>
- Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. URL: <https://pubmed.ncbi.nlm.nih.gov/34184921/>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. 748805-85-8|(2-Amino-5-fluorophenyl)methanol|BLD Pharm [bldpharm.com]
- 4. achmem.com [achmem.com]
- 5. proman.org [proman.org]
- 6. synquestlabs.com [synquestlabs.com]
- 7. methanex.com [methanex.com]
- 8. carlroth.com [carlroth.com]
- 9. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Clas. European Journal of Medicinal Chemistry. URL: <https://pubmed.ncbi.nlm.nih.gov/37184921/>
- 10. mdpi.com [mdpi.com]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- To cite this document: BenchChem. [(2-Amino-5-fluorophenyl)methanol physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: www.benchchem.com/physical-and-chemical-properties

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While the information is believed to be accurate, it is not a substitute for professional advice. The user is responsible for determining the suitability of the product for their specific needs and for ensuring compliance with all applicable laws and regulations.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Cont
Addr
Ontar
Phone
Email